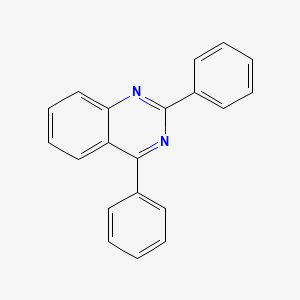

2,4-Diphenylquinazoline

描述

Structure

3D Structure

属性

CAS 编号 |

31730-65-1 |

|---|---|

分子式 |

C20H14N2 |

分子量 |

282.3 g/mol |

IUPAC 名称 |

2,4-diphenylquinazoline |

InChI |

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(22-19)16-11-5-2-6-12-16/h1-14H |

InChI 键 |

QAHMKHHCOXNIHO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

产品来源 |

United States |

Synthetic Methodologies for 2,4 Diphenylquinazoline and Its Analogues

Cycloaddition Reactions in 2,4-Diphenylquinazoline Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful tool for the construction of the six-membered ring of the quinazoline (B50416) core. These reactions involve the [4+2] cycloaddition of a diene with a dienophile to form a cyclohexene (B86901) ring, which can then be further transformed into the desired quinazoline structure.

[4+2] Cycloaddition of Pyrimidine (B1678525) ortho-Quinodimethanes

A notable cycloaddition approach involves the in-situ generation of pyrimidine ortho-quinodimethanes (o-QDMs) which then undergo a [4+2] cycloaddition with a suitable dienophile. Research has demonstrated the thermal generation of an o-quinodimethane from 2,4-diphenylcyclobutapyrimidine. This reactive intermediate can be trapped with various dienophiles to yield tetrahydroquinazoline (B156257) and quinazoline derivatives. benthamdirect.comingentaconnect.com

The reaction of the pyrimidine o-QDM with dienophiles such as diethyl maleate (B1232345), diethyl fumarate (B1241708), and dimethyl acetylenedicarboxylate (B1228247) has been investigated. The stereochemistry of the resulting products is dependent on the dienophile used. For instance, diethyl maleate yields a mixture of cis- and trans-adducts, whereas diethyl fumarate exclusively produces the trans-adduct. When an acetylenic dienophile like dimethyl acetylenedicarboxylate is used, a mixture of 5,8-dihydroquinazoline and fully aromatized quinazoline derivatives is obtained. benthamdirect.comingentaconnect.com

| Dienophile | Product(s) | Stereochemistry/Outcome |

|---|---|---|

| Diethyl maleate | cis- and trans-5,6,7,8-Tetrahydroquinazoline derivatives | Mixture of stereoisomers |

| Diethyl fumarate | trans-5,6,7,8-Tetrahydroquinazoline derivative | Exclusively trans adduct |

| Dimethyl acetylenedicarboxylate | 5,8-Dihydroquinazoline and Quinazoline derivatives | Mixture of partially and fully aromatized products |

Formation of Diels-Alder Adducts for Quinazoline Scaffolds

The Diels-Alder reaction is a versatile method for forming the foundational cyclohexene ring of the quinazoline system. This pericyclic reaction involves the concerted [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com The resulting Diels-Alder adduct can then be subjected to further chemical transformations to yield the final quinazoline product. mdpi.com This strategy allows for the introduction of various substituents onto the quinazoline core with good regio- and stereochemical control. wikipedia.org Aza-Diels-Alder reactions, where either the diene or dienophile contains a nitrogen atom, are particularly useful for the direct synthesis of nitrogen-containing heterocyclic rings, including precursors to quinazolines. nih.gov

Metal-Catalyzed Coupling Approaches to 2,4-Diarylquinazolines

Transition-metal catalysis, particularly with palladium, has emerged as a highly efficient and versatile tool for the synthesis of 2,4-diarylquinazolines. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single pot, leading to high atom economy and operational simplicity.

Palladium-Catalyzed Tandem Addition/Cyclization Strategies

A significant advancement in the synthesis of 2,4-diarylquinazolines is the development of palladium-catalyzed tandem addition and cyclization reactions. One such strategy involves the reaction of 2-(benzylidenamino)benzonitriles with arylboronic acids. nih.govnih.gov This process is believed to proceed through a sequential nucleophilic addition of the aryl group from the boronic acid to the nitrile, followed by an intramolecular cyclization to form the quinazoline ring. nih.gov This methodology demonstrates good functional group tolerance and provides access to a diverse range of 2,4-diarylquinazolines in moderate to good yields. nih.govnih.gov

Another powerful palladium-catalyzed tandem approach is a three-component reaction of 2-aminobenzonitriles, triethyl orthoformates, and arylboronic acids. ingentaconnect.com This one-pot synthesis efficiently constructs 4-arylquinazolines through a cascade of C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation. ingentaconnect.com

| Starting Materials | Catalyst System | Key Transformation | Product |

|---|---|---|---|

| 2-(Benzylidenamino)benzonitriles, Arylboronic acids | Palladium catalyst | Tandem addition/cyclization | 2,4-Diarylquinazolines |

| 2-Aminobenzonitriles, Triethyl orthoformates, Arylboronic acids | Pd(OAc)2 / 2,2′-bipyridine | Three-component tandem cyclization | 4-Arylquinazolines |

| N-(2-Cyanoaryl)benzamides, Arylboronic acids | Palladium catalyst | Tandem reaction | 2,4-Disubstituted quinazolines |

Cross-Coupling Reactions for Quinazoline Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the synthesis of 2,4-diarylquinazolines. These reactions typically involve the coupling of a halogenated quinazoline derivative with an organoboron reagent. nih.gov For instance, the Suzuki cross-coupling of 2,4-dichloroquinazoline (B46505) with arylboronic acids allows for the regioselective introduction of aryl groups at the C-4 and subsequently at the C-2 position. nih.gov The higher reactivity of the C-4 position often allows for selective mono-arylation under controlled conditions. nih.gov

The Suzuki-Miyaura reaction has been successfully applied to synthesize a variety of substituted quinazolines, including 6-aryl-quinazolin-4(3H)-ones from 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one and arylboronic acids in the presence of a palladium catalyst. orientjchem.org This methodology has proven to be efficient for creating carbon-carbon bonds and introducing aryl substituents at specific positions on the quinazoline core. nih.govmdpi.comorganic-chemistry.org

Oxidative Synthesis Pathways for this compound

Oxidative methods provide a direct and often atom-economical route to the quinazoline scaffold. These reactions typically involve the formation of the heterocyclic ring through an oxidative cyclization process, often utilizing air or other mild oxidants.

One such approach is the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which leads to the formation of functionalized pyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.gov While not directly yielding this compound, this method demonstrates the utility of oxidative cyclization in constructing fused quinazoline systems.

More directly, aerobic oxidative cyclization reactions have been developed for the synthesis of quinazolinones and related benzothiazoles. rsc.org These bio-inspired cooperative catalytic systems, such as laccase/DDQ, utilize molecular oxygen as the ultimate oxidant, rendering the process environmentally benign. The reaction proceeds through a chemical cyclization followed by a chemoenzymatic oxidation to afford the final product under mild conditions in aqueous media. rsc.org

| Methodology | Starting Materials | Oxidant/Catalyst | Key Features |

|---|---|---|---|

| PIFA-initiated oxidative cyclization | 2-(3-Butenyl)quinazolin-4(3H)-ones | PIFA | Regioselective formation of fused pyrroloquinazolinones nih.gov |

| Aerobic oxidative cyclization | Appropriate precursors | Laccase/DDQ, O2 | Environmentally friendly, mild conditions, aqueous media rsc.org |

Aqueous Medium Synthesis Protocols for 2,4-Disubstituted Quinazolines

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering environmental and economic benefits. The synthesis of 2,4-disubstituted quinazolines in an aqueous medium has been explored as a more sustainable alternative to traditional methods that often rely on volatile organic solvents.

One notable approach involves a straightforward, one-pot reaction of 2-aminoacetophenones or 2-aminobenzophenones with various aldehydes in water. This method provides a direct route to 2,4-disubstituted quinazolines without the need for harsh reagents or complex catalysts. The reaction is typically carried out by heating a mixture of the 2-aminoaryl ketone and an excess of the aldehyde in water. The product can then be extracted with an organic solvent, yielding the desired quinazoline in moderate to good yields.

The scope of this reaction has been demonstrated with a variety of substrates. For instance, the reaction of 2-aminoacetophenone (B1585202) with benzaldehyde (B42025) in water at 75°C yields 4-methyl-2-phenylquinazoline. Similarly, 2-aminobenzophenone (B122507) reacts with benzaldehyde under the same conditions to produce this compound. The methodology is tolerant of a range of functional groups on both the aldehyde and the 2-aminoaryl ketone, allowing for the synthesis of a diverse library of 2,4-disubstituted quinazolines.

Table 1: Synthesis of 2,4-Disubstituted Quinazolines in Aqueous Medium

| Entry | 2-Aminoaryl Ketone | Aldehyde | Product | Yield (%) |

| 1 | 2-Aminoacetophenone | Benzaldehyde | 4-Methyl-2-phenylquinazoline | 77 |

| 2 | 2-Aminobenzophenone | Benzaldehyde | This compound | 75 |

| 3 | 2-Aminoacetophenone | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-methylquinazoline | 72 |

| 4 | 2-Aminobenzophenone | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-phenylquinazoline | 70 |

Data sourced from Bandaru, M. (2012). Simple and Straight Forward synthesis of 2,4-disubstituted quinazolines in aqueous Medium. European Journal of Chemistry, 3(2), 252-257.

Rearrangement Reactions Yielding 2,4-Diarylquinazolines

While direct condensation and multicomponent reactions are common, rearrangement reactions offer an alternative and sometimes more intricate pathway to the quinazoline core. In the context of 2,4-diarylquinazolines, these rearrangements can involve the formation and subsequent transformation of key intermediates.

Another potential, though less directly documented for 2,4-diarylquinazolines, is the application of the Beckmann rearrangement. The Beckmann rearrangement is a well-established reaction that converts an oxime to an amide under acidic conditions. In principle, a suitably substituted 2-aminoaryl ketoxime could undergo a Beckmann-type rearrangement, followed by cyclization and dehydration to form a quinazoline. However, the direct application of this method for the synthesis of 2,4-diarylquinazolines is not extensively reported in the literature, suggesting that other synthetic routes are more efficient or general.

One-Pot Multicomponent Reactions for Quinazoline Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of quinazoline derivatives, including 2,4-disubstituted analogues.

A common and effective three-component reaction involves the condensation of a 2-aminoaryl ketone, an aldehyde, and a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or urea. This reaction is often catalyzed by an acid or a Lewis acid and can be performed under various conditions, including conventional heating, microwave irradiation, or using green solvents. For example, the reaction of 2-aminobenzophenone, benzaldehyde, and ammonium acetate can be carried out in the presence of a catalyst to afford this compound in good yields.

The use of catalysts is crucial in many of these MCRs to enhance reaction rates and improve yields. A variety of catalysts have been employed, including iodine, copper salts, and solid-supported acid catalysts. The choice of catalyst can influence the reaction conditions and the substrate scope.

The versatility of MCRs allows for the synthesis of a wide array of quinazoline derivatives by varying the three components. This approach is particularly valuable for the rapid generation of compound libraries for drug discovery and materials science applications.

Table 2: Examples of One-Pot Multicomponent Reactions for Quinazoline Synthesis

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 1 | 2-Aminobenzophenone | Benzaldehyde | NH₄OAc | I₂ / EtOH, reflux | This compound |

| 2 | (2-Aminophenyl)methanol | Benzaldehyde | CAN | MeCN, 80°C | 2-Phenylquinazoline |

| 3 | 2-Amino-5-chlorobenzophenone | Aromatic Aldehydes | NH₄OAc | HFIP | 6-Chloro-2,4-diarylquinazolines |

Data compiled from various sources discussing multicomponent reactions for quinazoline synthesis.

Advanced Spectroscopic and Structural Characterization of 2,4 Diphenylquinazoline

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,4-diphenylquinazoline, both proton (¹H) and carbon-13 (¹³C) NMR studies provide specific chemical shifts (δ) and coupling constants (J) that allow for the precise assignment of each atom within the molecule's framework.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals for this compound are well-resolved. mdpi.comrsc.org The aromatic protons appear in the downfield region, typically between δ 7.35 and 8.71 ppm. mdpi.comrsc.org Protons on the quinazoline (B50416) core and the two phenyl rings exhibit distinct chemical shifts and multiplicities due to their unique electronic environments. For instance, a multiplet observed around δ 8.62 - 8.57 ppm can be assigned to two protons, while other distinct signals appear at δ 8.20 (d, J = 8.0 Hz, 1H), 8.14 (d, J = 8.0 Hz, 1H), and further multiplets for the remaining aromatic protons. mdpi.comrsc.org

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbon atoms. The spectrum for this compound displays signals at approximately δ 168.4, 160.2, 151.9, 138.2, 137.7, 133.6, 130.5, 130.2, 129.9, 129.1, 128.7, 128.5, 127.0, and 121.7 ppm. mdpi.com These shifts correspond to the quaternary and protonated carbons of the quinazoline and phenyl moieties. mdpi.comrsc.org

Detailed NMR data for the parent compound, this compound, is summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 8.71 | d | 8.0 | 2H | mdpi.com |

| 8.20 | d | 8.0 | 1H | mdpi.com |

| 8.14 | d | 8.0 | 1H | mdpi.com |

| 7.92-7.88 | m | 3H | mdpi.com | |

| 7.64-7.59 | m | 3H | mdpi.com |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 168.4 | C | mdpi.com |

| 160.2 | C | mdpi.com |

| 151.9 | C | mdpi.com |

| 138.2 | C | mdpi.com |

| 137.7 | C | mdpi.com |

| 133.6 | CH | mdpi.com |

| 130.5 | CH | mdpi.com |

| 130.2 | CH | mdpi.com |

| 129.9 | CH | mdpi.com |

| 129.1 | CH | mdpi.com |

| 128.7 | CH | mdpi.com |

| 128.5 | CH | mdpi.com |

| 127.0 | CH | mdpi.com |

Mass Spectrometry Techniques (MS, HRMS, ESI-MS, GC/MS)

Mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, confirming the molecular formula. rsc.orgrsc.org

For this compound (C₂₀H₁₄N₂), the calculated mass for the protonated molecule [M+H]⁺ is 283.1230. rsc.org Experimental HRMS (ESI) data show a found value of 283.1233, which is in excellent agreement with the calculated mass. rsc.org This level of accuracy unequivocally confirms the elemental composition of the compound. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC/MS) is also utilized in the analysis of this compound, particularly for monitoring reaction progress and confirming the presence of the product in reaction mixtures. mdpi.comnih.gov The technique provides information on the retention time of the compound and its mass fragmentation pattern under electron impact ionization. nih.gov ESI-MS has also been used to identify the protonated molecule at m/z 283.1 [M+H]⁺. rsc.org

Infrared Spectroscopy Investigations

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. savemyexams.com Covalent bonds vibrate at specific frequencies, and when infrared radiation matches these frequencies, energy is absorbed. savemyexams.com These absorptions are recorded as a spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). savemyexams.com

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its structural features. Key vibrations include those from the C=N and C=C bonds within the aromatic quinazoline system and the phenyl rings. rsc.org In a KBr matrix, significant peaks have been reported at 1612 cm⁻¹ and 1562 cm⁻¹. rsc.org These absorptions are indicative of the stretching vibrations within the heterocyclic and aromatic ring systems. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. savemyexams.com

X-Ray Diffraction Analysis of this compound Derivatives

While the crystal structure of the parent this compound is a key reference, X-ray diffraction analysis of its derivatives provides crucial insights into how substituent groups influence the molecule's solid-state conformation and intermolecular interactions. These studies reveal precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of atoms in the crystal lattice. niscpr.res.inresearchgate.net

For example, studies on substituted 4-phenylquinazoline (B11897094) derivatives show how different groups affect the planarity and packing of the molecule. In the structure of 6-isopropyl-2,4-diphenylquinazoline, a significant dihedral angle is observed between the planes of the phenyl ring and the quinazoline moiety. niscpr.res.in Similarly, an analysis of 2-methyl-4-phenyl-3,4-dihydro-quinazolinium chloride revealed a dihedral angle of 79.3(1)° between the phenyl ring at position C4 and the quinazoline fused ring system. niscpr.res.in This twisting is a common feature in such structures. niscpr.res.in

Photophysical and Photochemical Properties of 2,4 Diphenylquinazoline Based Fluorophores

Ultraviolet-Visible Absorption Characteristics

Quinazoline (B50416) derivatives, including 2,4-diphenylquinazoline, typically exhibit two primary absorption bands in their ultraviolet-visible (UV-Vis) spectra. researchgate.net A shorter wavelength band, generally observed between 240–300 nm, is attributed to the π → π* transition within the aromatic rings. researchgate.net A longer wavelength band, appearing in the 310–425 nm region, is assigned to the n → π* transition. researchgate.net For this compound specifically, absorption maxima are often noted in the 270–290 nm range, corresponding to π→π* transitions. vulcanchem.com The molar absorption coefficient (ε) can be influenced by the solvent, with some derivatives showing the highest value in acetonitrile. rsc.org

It is important to note that the interaction with infrared light induces vibrational transitions in molecules, while the higher energy radiation in the UV and visible regions prompts electronic transitions, where an electron is excited from a lower to a higher energy molecular orbital. libretexts.org Molecules or parts of molecules that strongly absorb light in the UV-Vis region are known as chromophores. libretexts.org

Fluorescence Emission Behavior

The fluorescence properties of this compound and its derivatives are a key area of interest, with significant research dedicated to understanding their emission characteristics.

Photoluminescence Quantum Yield Studies

The photoluminescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For some this compound derivatives, high fluorescence quantum yields have been reported. unisa.ac.za For instance, certain derivatives exhibit strong emission and high quantum yields, particularly in nonpolar solvents. unisa.ac.za The quantum yield can be influenced by the molecular structure and the surrounding environment. In some cases, the solid-state quantum yield can be significantly higher than in solution, which may be attributed to the formation of intermolecular interactions that restrict molecular vibrations. mdpi.com

The determination of fluorescence quantum yields is typically conducted by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or fluorescein, under identical experimental conditions. nih.gov

Table 1: Photoluminescence Quantum Yield Data for Selected Quinazoline Derivatives

| Compound/Derivative | Solvent/State | Quantum Yield (Φf) | Reference |

| 4-(4-dimethylaminophenylethynyl)-2-phenylquinazoline | Nonpolar solvents | High | unisa.ac.za |

| CN-substituted 1,4-diphenylanthracene (B13124790) derivative | Solid State | 0.71 | mdpi.com |

| Coumarin fused dihydropyridine (B1217469) derivative (4e) | DMSO | 0.83 | rsc.org |

| Triazoloquinazoline 5 [R1 = H, R = 4-(diethylamino)phenyl] | Toluene | > 95% | urfu.ru |

| Triazoloquinazoline 5 [R1 = H, R = 4-(diethylamino)phenyl] | Acetonitrile | > 95% | urfu.ru |

| CsPbBr3/Cs4PbBr6 mixed NCs | - | 94 ± 2% | nih.gov |

Stokes Shift Analysis and Emission Maxima

The Stokes shift, the difference in wavelength or wavenumber between the absorption maximum and the emission maximum, is a fundamental characteristic of fluorescence. techcomp.com.hk For some quinazoline derivatives, the fluorescence emission is observed in the blue region of the spectrum, around 440 nm. rsc.org The emission maximum can be influenced by the solvent, with some compounds showing a slight blue shift in acetonitrile. rsc.org The magnitude of the Stokes shift is dependent on the specific fluorophore and its interaction with the solvent environment, with more polar solvents often leading to larger Stokes shifts. techcomp.com.hk

Table 2: Emission Maxima and Stokes Shift for Selected Quinazoline Derivatives

| Compound/Derivative | Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Reference |

| Coumarin fused dihydropyridine derivative (4c) | DMSO | 375 | 438 | 63 | rsc.org |

| Coumarin fused dihydropyridine derivative (4c) | CH3CN | 375 | 410 | 35 | rsc.org |

| Triazoloquinazoline 5 [R1 = H, R = 4-(diethylamino)phenyl] | Toluene | 376 | 425 | 49 | urfu.ru |

| Triazoloquinazoline 5 [R1 = H, R = 4-(diethylamino)phenyl] | Acetonitrile | 376 | 459 | 83 | urfu.ru |

| mPlum fluorescent protein | pH 11 buffer | 576 | 658 | 82 | nih.gov |

Environmental Effects on Emission (Solvent Polarity, pH)

The emission properties of this compound-based fluorophores can be significantly influenced by environmental factors such as solvent polarity and pH. The fluorescence intensity of some derivatives has been observed to be much higher in dimethyl sulfoxide (B87167) (DMSO) compared to other solvents. rsc.org This solvatochromic effect, where the emission color changes with solvent polarity, is a common feature of many fluorophores.

Furthermore, the pH of the solution can also dramatically affect the fluorescence of certain quinazoline derivatives. For some coumarin-based derivatives, a significant shift in the emission wavelength from blue (around 441 nm) to yellow-green (around 538 nm) is observed when the pH is changed from acidic to alkaline. rsc.org This pH sensitivity can be a valuable property for developing fluorescent sensors.

Solid-State Luminescence Properties

While many organic molecules exhibit strong fluorescence in solution, their emission is often quenched in the solid state due to aggregation-caused quenching. However, some this compound derivatives and related compounds have been shown to exhibit significant solid-state luminescence. unisa.ac.zanih.gov For instance, 4,7-bis(6-methoxynaphthalen-2-yl)quinazoline displays white photoluminescence in the solid state. unisa.ac.za The solid-state emission characteristics are closely linked to the crystal packing and intermolecular interactions. nih.gov In some cases, the solid-state emission can be induced or enhanced by the introduction of bulky substituents that prevent close packing and reduce intermolecular quenching. nih.gov

Electronic Structure and Energy Level Calculations (HOMO/LUMO)

The electronic structure of a fluorophore is fundamental to understanding its photophysical properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to model the electronic distribution and energy levels of molecules like this compound. Central to these analyses are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical calculations for derivatives of the quinazoline scaffold have been performed to understand their electronic properties. researchgate.netelectronicsandbooks.com For example, DFT calculations on 6-bromo-2,4-dichloroquinazoline (B10380) have been used to determine bond dissociation energies. mdpi.com While specific computational values for the parent this compound are not detailed in the surveyed literature, analysis of closely related heterocyclic compounds provides insight into the typical energy ranges. These calculations are crucial for designing molecules with specific electronic properties, as substitutions on the quinazoline core can modulate the HOMO and LUMO energy levels and, therefore, the photophysical behavior of the resulting fluorophore.

The following interactive table provides illustrative examples of calculated quantum chemical parameters for other heterocyclic systems, demonstrating the type of data obtained from such computational studies.

Interactive Table: Illustrative DFT-Calculated Properties for Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Note |

|---|---|---|---|---|

| Caffeine | -5.97 | -0.85 | 5.12 | A methylxanthine. pmf.unsa.ba |

| Theobromine | -6.06 | -0.93 | 5.13 | A methylxanthine. pmf.unsa.ba |

| Theophylline | -6.09 | -0.95 | 5.14 | A methylxanthine. pmf.unsa.ba |

This table is for illustrative purposes to show typical values for related heterocyclic compounds and does not represent this compound itself.

Photochemical Reaction Pathways and Photostability

The photochemical behavior of this compound-based fluorophores encompasses the chemical reactions they undergo upon absorbing light and their resistance to degradation under illumination (photostability). These properties are critical for applications where the molecule is exposed to light for extended periods.

Photochemical reaction pathways for quinazoline derivatives can involve several mechanisms. One common pathway is photodegradation, where the molecule breaks down into smaller, often non-fluorescent, products. Studies on related quinazoline compounds, such as the acaricide Fenazaquin, show that photodegradation can proceed via cleavage of bonds, like an ether bridge, and subsequent oxidation of the heterocyclic ring. researchgate.net The degradation of organic dyes and related compounds is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or superoxide (B77818) anions (O₂•⁻), which are generated in the presence of oxygen and light. mdpi.comresearchgate.net These highly reactive species can attack the aromatic structure, leading to its decomposition. researchgate.net

Another photochemical pathway involves the use of quinazoline derivatives as photosensitizers. In this role, the excited fluorophore can transfer energy or an electron to another molecule, initiating a reaction. For example, a quinazoline derivative anchored to a semiconductor like TiO₂ can, upon absorbing visible light, inject an electron from its HOMO into the conduction band of the TiO₂, enhancing the photocatalytic degradation of other substances. mdpi.com

The photostability of quinazoline derivatives is significantly influenced by their environment. Key factors include the solvent, pH, and the presence of dissolved oxygen. researchgate.net Studies on the quinazoline derivative BG1188 demonstrated high stability in aqueous solutions for over 40 days, whereas solutions in dimethyl sulfoxide (DMSO) were found to be unstable, showing spectral changes immediately after preparation. ingentaconnect.comaip.org This highlights the profound impact of the solvent on the molecule's stability. The pH of the solution can also play a crucial role, as changes in protonation state can make a molecule more or less susceptible to photodegradation. researchgate.net Furthermore, the presence of oxygen can open up new, often faster, degradation pathways compared to anaerobic conditions. researchgate.net

The following table summarizes key environmental factors known to influence the photochemical reactions and stability of quinazoline derivatives.

Interactive Table: Factors Affecting Photostability of Quinazoline Derivatives

| Factor | Influence | Example/Observation |

|---|---|---|

| Solvent | Can stabilize or destabilize the molecule and its excited states. | A quinazoline derivative showed high stability in water but was unstable in DMSO. ingentaconnect.comaip.org |

| pH | Affects the protonation state of the molecule, altering its electronic structure and reactivity. | Charged molecules are often more prone to initiate a photodegradation reaction. researchgate.net |

| Oxygen | Can participate in the reaction, often leading to faster degradation via reactive oxygen species (ROS). | Under aerobic conditions, a faster degradation process can occur due to the generation of singlet oxygen. researchgate.net |

| Light Intensity | Higher light intensity can accelerate the rate of photodegradation. | The photodegradation rate of organic compounds often increases with increasing light intensity, up to a saturation point. mdpi.com |

Theoretical and Computational Chemistry of 2,4 Diphenylquinazoline

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are a powerful tool for understanding the electronic structure of molecules like 2,4-diphenylquinazoline. lew.ro These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations, provide detailed information about molecular orbitals, electron distribution, and electronic transitions. lew.ronumberanalytics.comnumberanalytics.com

Investigations into the electronic structure of quinazoline (B50416) derivatives often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). lew.ro The energies of these frontier orbitals are crucial in determining the molecule's reactivity and its behavior in chemical reactions. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's stability and its potential as a corrosion inhibitor. lew.ro

Theoretical studies on related quinazoline systems have utilized methods like CNDO/2 and Pariser-Parr-Pople (PPP) to analyze electronic spectra and correlate calculated transition energies with experimental data. epdf.pub For instance, molecular orbital calculations have been used to assign n-π* and π-π* transitions observed in the UV spectra of quinazolines. epdf.pub While specific data for this compound is not extensively detailed in the provided results, the methodologies applied to the broader quinazoline class are directly applicable.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |

| Dipole Moment (μ) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

Theoretical Basicity and Protonation State Analysis

The basicity of quinazolines is a subject of significant theoretical interest. Quinazoline itself is a stronger base (pKa = 3.51) than the related pyrimidine (B1678525) (pKa = 1.31). thieme-connect.de This enhanced basicity is attributed to the stabilization of the quinazolinium cation through covalent hydration across the 3,4-double bond. thieme-connect.de However, for 4-substituted quinazolines where the substituent hinders this hydration, the pKa values are more comparable to those of corresponding pyrimidines. thieme-connect.de

Theoretical calculations, including ab initio SCF-MO methods, have been employed to compute the basicity of quinazolines. thieme-connect.de For this compound, the bulky phenyl group at the 4-position would be expected to sterically hinder the approach of a water molecule, thus influencing its basicity in a manner consistent with other 4-substituted quinazolines.

Protonation state analysis can also be explored computationally. Theoretical methods can determine the most likely site of protonation. For the quinazoline ring, protonation can occur at either of the nitrogen atoms. The relative energies of the resulting cations can be calculated to predict the preferred protonation site. Studies on related nitrogen-containing heterocycles have used methods like MNDO and ab initio calculations in a 6-31G++ basis to investigate protonation and its effect on the electronic structure. researchgate.net

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. numberanalytics.comnumberanalytics.com Methods like Density Functional Theory (DFT) and ab initio calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. numberanalytics.comnumberanalytics.com This allows for the prediction of the most favorable reaction pathways.

For quinazolines, computational studies can predict their susceptibility to nucleophilic and electrophilic attack. Theoretical investigations suggest that for electrophilic substitution on the parent quinazoline, the order of reactivity is 8 > 6 > 5 > 7 > 4 > 2. thieme-connect.de Conversely, positions 2 and 4 are predisposed to nucleophilic attack, especially when bearing a good leaving group. thieme-connect.de The presence of the two phenyl groups in this compound will significantly influence this reactivity. For example, the addition of organometallic reagents like methyl lithium to this compound has been shown to occur at the 4-position. epdf.pub

Computational models can also predict the regioselectivity of reactions. numberanalytics.com By calculating the energies of possible intermediates and products, chemists can anticipate which regioisomer is more likely to form. numberanalytics.com This is crucial for designing efficient synthetic routes.

Bond Dissociation Energy and Stability Calculations

Bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radicals. libretexts.org It is a key measure of bond strength and molecular stability. pearson.com BDEs can be calculated using various computational methods, from simpler approaches like B3-LYP to high-level methods such as W1 and G3X(MP2)-RAD. nih.gov

Biological and Biomedical Research Applications of the 2,4 Diphenylquinazoline Scaffold

Gene Expression Modulation through MicroRNA Upregulation

Recent research has identified small molecules based on the 2,4-diphenylquinazoline core as potent modulators of microRNA (miRNA) expression. researchgate.netnih.govrsc.org MiRNAs are small, non-coding RNA molecules that play a crucial role in regulating gene expression post-transcriptionally, and their dysregulation is a known hallmark of diseases like cancer. rsc.orgimrpress.com Compounds featuring the this compound moiety have been shown to induce a global upregulation of miRNAs in cancer cells, with a notable and selective enrichment of miRNAs that act as tumor suppressors. researchgate.netnih.govrsc.org

Mechanism of Tumor Suppressor MicroRNA Enrichment

The central this compound structure is considered integral to the observed modulation of the miRNome. rsc.org Studies involving three such quinazoline-based compounds demonstrated a widespread upregulation of miRNA expression in cancer cell lines. researchgate.netrsc.org In MCF-7 breast cancer cells, treatment with these compounds led to a significant increase in the expression of numerous miRNAs. rsc.org For instance, 31 upregulated miRNAs were common across all three compounds, suggesting the core moiety is responsible for this effect. rsc.org A similar upregulation was observed in the A549 lung cancer cell line. rsc.org

Crucially, this upregulation is not indiscriminate; there is a selective enrichment of tumor-suppressor miRNAs. researchgate.netnih.govrsc.org These miRNAs are typically downregulated in cancerous tissues, and their restoration can help inhibit tumor growth. rsc.org The ability of the this compound scaffold to reverse this downregulation by selectively enhancing the expression of tumor-suppressor miRNAs highlights its therapeutic potential. researchgate.netrsc.org

| Cell Line | Compound Type | Key Finding |

| MCF-7 (Breast Cancer) | This compound core | Global upregulation of miRNAs, with 31 miRNAs commonly upregulated by three different compounds. rsc.org |

| A549 (Lung Cancer) | This compound core | Confirmed miRNome upregulation, with one compound showing 91.3% upregulation among differentially expressed miRNAs. rsc.org |

Induction of Apoptotic Pathways in Cellular Models

A primary consequence of enriching tumor-suppressor miRNAs is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govrsc.org Analysis of the genes targeted by the miRNAs upregulated by the this compound compounds revealed a significant enrichment for those involved in apoptotic pathways. researchgate.netnih.govrsc.org

This predicted effect was confirmed through in cellulo studies, which showed that treatment with these compounds leads to apoptosis in cancer cells. researchgate.netnih.govrsc.org For example, a significant reduction in the level of the anti-apoptotic protein Bcl-2 was observed following treatment. rsc.org This demonstrates a clear mechanistic link: the this compound scaffold upregulates specific tumor-suppressive miRNAs, which in turn target and downregulate proteins that protect cancer cells from apoptosis, ultimately leading to cell death. rsc.orgnih.gov

Enzymatic Inhibition Studies

The quinazoline (B50416) structural motif has been explored for its potential to inhibit various enzymes. This has led to investigations into its derivatives as potential antifungal agents through the inhibition of enzymes crucial for fungal survival, such as chitin (B13524) synthase.

Chitin Synthase Enzyme Inhibition Mechanisms

Chitin is an essential structural component of fungal cell walls, and the enzyme responsible for its synthesis, chitin synthase, is a key target for antifungal drugs. jocpr.comresearcher.life Inhibitors of this enzyme can disrupt cell wall integrity, leading to fungal cell death. jocpr.com While research on this compound itself as a chitin synthase inhibitor is not prominent, studies on the closely related quinazoline-2,4-dione scaffold have shown significant promise.

A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were designed and found to have strong inhibitory potency against chitin synthase (CHS). researchgate.net These compounds act as inhibitors, and their effectiveness is correlated with their antifungal activity. researchgate.net For example, one of the most potent compounds in a study demonstrated a half-inhibition concentration (IC50) significantly lower than that of the positive control, Polyoxin B. researchgate.net Further studies on spiro-quinazolinone derivatives also showed inhibitory activity against chitin synthase, with some compounds exhibiting non-competitive inhibition. researchgate.net

| Compound Type | Target Enzyme | Potency (IC50) |

| 1-methyl-3-substituted quinazoline-2,4-dione (Compound 5c) | Chitin Synthase (CHS) | 0.08 mmol/L researchgate.net |

| Polyoxin B (Positive Control) | Chitin Synthase (CHS) | 0.18 mmol/L researchgate.net |

| Spiro[thiophen-quinazolin]-one (Compound 12g) | Chitin Synthase (CHS) | 106.7 ± 14.2 μM researchgate.net |

Receptor Interaction and Ligand Research

Derivatives of the quinazoline core have been investigated for their ability to act as ligands for various receptors in the central nervous system (CNS), including the benzodiazepine (B76468) receptor. ekb.eg

Benzodiazepine Receptor Ligand Development

The benzodiazepine receptor (BzR), a site on the GABA-A receptor complex, is the target for widely prescribed drugs used to treat anxiety and sleep disorders. ekb.eg The quinazoline nucleus is among the heterocyclic scaffolds that have been explored for the development of new ligands for this receptor. ekb.eg Research in this area is often driven by the need to find new anxiolytics with potentially fewer side effects than classical benzodiazepines. ekb.eg

While the broader class of quinazolines and related fused heterocyclic systems like pyrazolo[1,5-c]quinazolines and 1,2,3-triazolo[1,5-a]quinazolines have been synthesized and evaluated for their binding affinity to benzodiazepine receptors, specific studies focusing on this compound for this application are less common in the available literature. acs.orgnih.gov Research on related structures, such as 2-aryl-2,6-dihydro researchgate.netnih.govekb.egtriazolo[4,3-c]quinazoline-3,5-diones, has identified high-affinity ligands for the benzodiazepine binding site, demonstrating the utility of the general quinazoline framework in designing such molecules. researchgate.net

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

The quinazoline structural motif has been identified as a privileged scaffold in medicinal chemistry due to its wide range of biological activities. Among these, quinazolines have been explored for their potential to act as ligands for receptors in the central nervous system (CNS). asianpubs.org Specifically, the quinazoline framework has found applications as a ligand for benzodiazepine and gamma-aminobutyric acid (GABA) receptors. asianpubs.org GABA receptors are the primary inhibitory neurotransmitter receptors in the brain and are crucial targets for therapeutic agents aimed at treating anxiety, insomnia, and seizure disorders. wikipedia.orgguidetopharmacology.org

GABA receptors are broadly classified into GABA-A (ionotropic) and GABA-B (metabotropic) receptors. mdpi.comfrontiersin.org The GABA-A receptor, a ligand-gated ion channel, is the target for well-known drugs like benzodiazepines, which bind to an allosteric site to enhance the effect of GABA. wikipedia.orgnih.gov The potential for quinazoline derivatives to interact with these receptors suggests a possible avenue for the development of novel CNS-active agents. While the broader class of quinazolines has been identified as potential GABA receptor ligands, specific and detailed research focusing exclusively on the modulation of GABA receptors by the this compound compound itself is not extensively documented in publicly available literature. asianpubs.org The exploration of this specific scaffold for GABA receptor activity remains an area for potential future investigation.

Nucleic Acid Interaction Studies (e.g., DNA Binding)

The ability of small molecules to interact with nucleic acids, such as DNA, is a cornerstone of many therapeutic strategies, particularly in anticancer drug development. The quinazoline scaffold is among the heterocyclic systems that have been investigated for their potential as DNA binders. asianpubs.org The interaction can occur through various modes, including intercalation between base pairs or binding within the major or minor grooves of the DNA helix. asianpubs.org

Research has indicated that conjugates of quinazoline derivatives with other molecules, such as peptides and proteins, can possess DNA-binding and anticancer properties. dntb.gov.ua More specifically, a study focused on small molecules with a core This compound moiety investigated their effects on microRNA (miRNA) expression in cancer cells. researchgate.net The study found that three such compounds could globally upregulate miRNA expression. researchgate.net Since miRNAs are small non-coding RNA molecules that regulate gene expression, this modulation implies an interaction between the this compound-based compounds and the cellular machinery involved in nucleic acid processing, paving the way for their potential use as scaffolds for novel anticancer drugs that act by modulating miRNA expression. researchgate.net However, detailed spectroscopic or biophysical studies characterizing the specific binding mode (e.g., intercalation vs. groove binding) of the parent this compound with DNA are not widely reported.

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. gardp.org The this compound scaffold has been the subject of numerous SAR studies to optimize its activity against various biological targets. These studies typically involve modifying the phenyl rings at the C2 and C4 positions, as well as substituting the quinazoline core itself, to enhance potency and selectivity.

One area of investigation has been the development of N²,N⁴-disubstituted quinazoline-2,4-diamines as antileishmanial agents. In these studies, replacing the phenyl groups of this compound with various substituted benzylamine (B48309) and other amine moieties has led to compounds with significant potency. For instance, derivatives with aromatic substituents at both the N² and N⁴ positions showed potent in vitro activity against Leishmania donovani. rsc.org However, these compounds often exhibited low selectivity. In contrast, derivatives with small alkyl groups at either the N² or N⁴ position generally displayed lower antileishmanial potency but were less toxic to macrophage cell lines, highlighting a critical aspect of SAR in balancing efficacy and safety. rsc.org

Table 1: SAR of N²,N⁴-Disubstituted Quinazoline-2,4-Diamine Derivatives as Antileishmanial Agents

| Compound | R² Substituent | R⁴ Substituent | L. donovani EC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Derivative A | Benzyl | Benzyl | 0.4 - 1.1 | <10 |

| Derivative B | Isopropyl | Benzyl | Variable | Improved vs. A |

| Derivative C | 4-Chlorobenzyl | Benzyl | Potent | Low |

In the field of oncology, 2,4-disubstituted quinazolines have been explored as dual PI3Kα/mTOR inhibitors for breast cancer treatment. SAR studies revealed that specific substitutions on the phenyl rings are crucial for activity. For example, the introduction of a sulfonamide substituent, which had not been previously described for this scaffold, led to compounds with nanomolar IC₅₀ values against both enzymes. ajchem-a.com

Another study focused on 2,4-diarylquinolines, which are structurally related to 2,4-diphenylquinazolines, for their antibacterial activity against ESKAPE pathogens. The SAR revealed that the presence and position of electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃), on the aryl rings were critical for bioactivity. ajchem-a.com A nitro group at the R¹ position improved activity, while moving a -CF₃ group from the R² to the R³ position resulted in a loss of activity, demonstrating the high sensitivity of the biological effect to the substitution pattern. ajchem-a.com

Table 2: SAR of 2,4-Diarylquinoline Derivatives as Antibacterial Agents

| Compound | R¹ Substituent | R² Substituent | R³ Substituent | Activity Notes |

|---|---|---|---|---|

| 7a | -NO₂ | -H | -H | Active against S. pneumonia, E. coli, P. aeruginosa |

| 7d | -H | -CF₃ | -H | Active against four tested microbes |

| 7e | -H | -H | -CF₃ | Bioactivity disappeared |

These examples underscore the importance of SAR in refining the this compound scaffold to develop potent and selective bioactive molecules.

Applications in Materials Science and Catalysis

Beyond its biomedical applications, the this compound scaffold has garnered attention in materials science and as a product of novel catalytic reactions. unisa.ac.za Quinazoline derivatives have been recognized for their potential in material chemistry, including their use as n-type semiconductors in electroluminescent devices like organic light-emitting diodes (OLEDs). dntb.gov.ua The rigid, planar structure and tunable electronic properties of the diarylquinazoline system make it a candidate for creating stable and efficient organic electronic materials.

The synthesis of this compound itself has been a subject of extensive research in the field of catalysis. Various efficient synthetic routes have been developed utilizing transition metal catalysts.

Palladium Catalysis: Palladium catalysts, such as Pd(acac)₂, have been effectively used in tandem addition/cyclization reactions of 2-(benzylideneamino)benzonitriles with phenylboronic acid to produce this compound and its derivatives. nih.gov

Copper and Manganese Catalysis: Copper(I) iodide and manganese chloride have been employed to catalyze the cross-coupling of 4-chloro-2-phenylquinazoline (B1330423) with phenylmagnesium chloride, yielding this compound. ua.es

Iron Catalysis: An iron-based imidazolium (B1220033) salt has been demonstrated as an efficient dual Lewis acid and redox catalyst for the aerobic synthesis of this compound from 2-aminobenzophenone (B122507) and benzylamine under solvent-free conditions. ua.es

Nanocatalysis: A magnetically recoverable nanocatalyst, Fe₃O₄@Sap/Cu(II), has been developed for the green synthesis of this compound derivatives in aqueous media at room temperature. researchgate.net

These catalytic methodologies are not only crucial for the efficient production of this compound but also highlight the compound's stability and the chemical versatility of the quinazoline core. The development of such green and efficient synthetic protocols is vital for both laboratory-scale research and potential industrial applications of these compounds in materials and pharmaceutical sciences.

Future Research Directions and Emerging Trends in 2,4 Diphenylquinazoline Chemistry

Innovations in Green and Sustainable Synthesis of 2,4-Diphenylquinazoline

The chemical industry's growing emphasis on sustainability has spurred the development of environmentally benign methods for synthesizing this compound and its derivatives. Traditional synthetic routes often rely on harsh reaction conditions, toxic catalysts, and volatile organic solvents, leading to significant environmental concerns. tandfonline.com In response, a new wave of "green" synthetic protocols is emerging, prioritizing efficiency, atom economy, and the use of renewable resources.

One promising approach involves the use of heterogeneous nanocatalysts, which offer high surface area for rapid product conversion under mild conditions and can be easily separated and reused. jnanoworld.com For instance, a magnetically recoverable nanocatalyst, Fe3O4@Sap/Cu(ii), has been successfully employed for the one-pot, multicomponent synthesis of this compound derivatives in water at room temperature, demonstrating high yields and catalyst reusability for at least six cycles. nih.gov Another green protocol utilizes a recyclable, magnetic ionic liquid, bmimFeCl4, for the solvent-free synthesis of quinazolines, including this compound. rsc.org This method proceeds at a mild temperature of 40°C and allows for the easy recovery and reuse of the catalyst. rsc.org

Visible-light-promoted synthesis is another innovative and sustainable strategy. A catalyst-free and solvent-free method for synthesizing this compound has been developed by reacting 2-aminobenzophenone (B122507), benzaldehyde (B42025), and ammonium (B1175870) acetate (B1210297) under visible light irradiation from an LED bulb. hilarispublisher.com This approach offers numerous advantages, including the use of readily available starting materials, simple operation, and reduced energy consumption. hilarispublisher.com Furthermore, photocatalysis using curcumin-sensitized titanium dioxide has been explored for the synthesis of quinazoline (B50416) derivatives, highlighting the potential of natural dyes in green chemistry. mdpi.com

Microwave-assisted and ultrasound-assisted syntheses are also gaining traction as energy-efficient alternatives to conventional heating methods. tandfonline.comasianpubs.orgnih.gov Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various quinazoline derivatives. asianpubs.orggoogle.commdpi.com Similarly, ultrasound-assisted methods have demonstrated the ability to accelerate reactions and provide high yields in shorter timeframes for related heterocyclic compounds. mdpi.comnih.govmdpi.com These techniques align with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free or reduced-solvent conditions. tandfonline.commdpi.com

Table 1: Comparison of Green Synthesis Methods for this compound and Derivatives

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Nanocatalysis | Fe3O4@Sap/Cu(ii) in water | High yield, reusability, room temperature | nih.gov |

| Magnetic Ionic Liquid | bmimFeCl4, solvent-free | Recyclable catalyst, mild conditions | rsc.org |

| Visible Light Photochemistry | Catalyst-free, solvent-free, LED irradiation | Energy efficient, simple setup | hilarispublisher.com |

| Microwave-Assisted Synthesis | Various, reduced reaction times | Rapid, high yields | asianpubs.orggoogle.commdpi.com |

| Ultrasound-Assisted Synthesis | Various, accelerated reactions | Efficient, shorter reaction times | mdpi.comnih.govmdpi.com |

Exploiting Advanced Photophysical Properties for Optoelectronic Applications

The unique photophysical properties of this compound and its derivatives are paving the way for their application in advanced optoelectronic devices. These compounds often exhibit interesting fluorescence and phosphorescence characteristics, making them suitable candidates for use as emitters in organic light-emitting diodes (OLEDs), as fluorescent sensors, and in other light-based technologies.

The rigid, planar structure of the quinazoline core, combined with the electronic effects of the phenyl substituents, gives rise to their distinct photophysical behavior. Researchers are actively investigating how modifications to the molecular structure, such as the introduction of different functional groups or the extension of the conjugated system, can be used to tune the emission color, quantum yield, and other photophysical parameters.

For instance, the synthesis of various 2,4-diarylquinazolines allows for a systematic study of structure-property relationships. mdpi.com By introducing electron-donating or electron-withdrawing groups onto the phenyl rings, it is possible to modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission spectra. The photophysical properties of these compounds are often characterized using techniques such as UV-Vis absorption and photoluminescence spectroscopy.

Future research in this area will likely focus on:

Developing highly efficient blue-emitting materials: There is a persistent demand for stable and efficient blue emitters for full-color OLED displays. The this compound scaffold provides a promising platform for designing novel blue-fluorescent and phosphorescent materials.

Investigating thermally activated delayed fluorescence (TADF): Molecules exhibiting TADF can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in OLEDs. The design of this compound derivatives with small singlet-triplet energy gaps will be a key area of exploration.

Creating novel fluorescent sensors: The sensitivity of the fluorescence of this compound derivatives to their local environment can be exploited for the development of chemical sensors for detecting ions, molecules, and changes in physical parameters like viscosity and polarity.

Rational Design and Discovery of Next-Generation Bioactive Scaffolds

The quinazoline core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.comjnanoworld.com The this compound framework, in particular, offers a versatile template for the rational design of new therapeutic agents.

The future of drug discovery in this area lies in a more targeted and rational approach to design. By understanding the specific molecular targets and mechanisms of action, researchers can design and synthesize this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and evaluation of the biological activity of the resulting analogs will continue to be a cornerstone of drug discovery. This includes the introduction of various substituents at different positions of the quinazoline ring and the phenyl groups to probe the structural requirements for optimal activity.

Target-Based Drug Design: With an increasing understanding of the molecular basis of diseases, researchers can design this compound derivatives that specifically interact with key biological targets, such as enzymes or receptors. For example, quinazoline derivatives have been identified as potent inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. eurjchem.com

Development of Novel Anticancer Agents: The anticancer potential of quinazoline derivatives remains a major focus. mdpi.com Future research will explore new mechanisms of action, such as the induction of apoptosis, inhibition of angiogenesis, and overcoming drug resistance. The synthesis of novel this compound analogs and their evaluation against a panel of cancer cell lines will be crucial in identifying promising lead compounds.

Table 2: Examples of Bioactive Quinazoline Derivatives

| Compound Type | Reported Biological Activity | Reference |

|---|---|---|

| 4-Phenylquinazolin-2(1H)-one derivatives | Vasorelaxant | mdpi.com |

| 2-(Quinolin-4-yloxy)acetamide-based compounds | Antitubercular | mdpi.com |

| General Quinazoline Derivatives | Anticancer, Antibacterial, Anti-inflammatory | tandfonline.comjnanoworld.com |

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental synthesis and biological testing is a powerful strategy that is accelerating the discovery and development of new this compound-based molecules. This synergistic approach allows for a more efficient exploration of chemical space and provides valuable insights into structure-property and structure-activity relationships.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of this compound derivatives to specific biological targets, helping to prioritize compounds for synthesis and experimental evaluation. nih.gov For example, in silico modeling has been used to study the interaction of triazole-coupled acetamide (B32628) derivatives with protein kinase B, a potential target for cancer therapy. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic and photophysical properties of new this compound derivatives before they are synthesized. This allows for the rational design of materials with desired optical and electronic characteristics for optoelectronic applications.

The future of this compound chemistry will be characterized by a much closer collaboration between computational and experimental chemists. This will involve:

Virtual Screening: Using computational methods to screen large virtual libraries of this compound derivatives to identify promising candidates for a specific application.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates at an early stage of the discovery process to reduce the likelihood of late-stage failures.

Mechanism-Guided Design: Using computational tools to elucidate reaction mechanisms and to design more efficient and selective synthetic routes.

By embracing these synergistic approaches, the field of this compound chemistry is poised for rapid advancement, leading to the development of novel materials and therapeutics that address some of the most pressing challenges in science and medicine.

常见问题

Basic: What are the standard synthetic protocols for preparing 2,4-diphenylquinazoline, and how is purity ensured?

This compound is synthesized via condensation of substituted benzaldehyde derivatives with aminotriazole precursors under reflux conditions. A published procedure involves reducing this compound with alkali metals (e.g., sodium in tetrahydrofuran) to form a dianion intermediate, followed by protonation or alkylation . Purification is achieved through distillation (bp 227°C at 2 mm Hg) and recrystallization from ethanol, yielding white needles with a melting point of 121–122°C. Purity is confirmed via melting point analysis, thin-layer chromatography (TLC), and spectroscopic methods .

Basic: What spectroscopic and analytical methods are employed to characterize this compound derivatives?

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and hydrogen environments.

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., loss of phenyl or alkyl groups) provide structural insights .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

- X-ray Diffraction : Resolves molecular geometry, as seen in ferrocenyl-substituted quinazolinones .

- Cyclic Voltammetry : To study redox behavior, particularly for ferrocene-containing derivatives .

For example, triazoloquinazoline derivatives are characterized by LC-MS (e.g., m/z 392.1 [M+H]+) and elemental analysis (C, H, N percentages) .

Advanced: How do reaction conditions influence the regioselectivity of alkylation in this compound dianion intermediates?

Alkylation of the dianion intermediate (generated via Na/THF reduction) with tert-butyl bromide yields 4-tert-butyl-2,4-diphenyl-3,4-dihydroquinazoline as the major product (75% yield). Solvent choice is critical: THF facilitates rapid dianion formation, while diethyl ether (DEE) slows the reaction . Regioselectivity is driven by steric and electronic factors, with alkyl groups preferentially attacking the 4-position. Competing pathways (e.g., oxidative dealkylation with K₃[Fe(CN)₆]) confirm product identity .

Advanced: What computational approaches are used to elucidate reaction mechanisms of quinazoline derivatives under oxidative conditions?

Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level with solvent modeling (SMD) predicts reaction pathways, such as hydroxyl radical addition-elimination in advanced oxidation processes (AOPs). For example, computational studies on 2,4-dinitroanisole degradation identify phenolic intermediates and hydrogen transfer pathways, validated by experimental detection of benzoquinone radicals . These methods guide experimental design for oxidative degradation of nitroaromatic compounds .

Advanced: How can contradictions in reported synthetic yields of quinazoline derivatives be analyzed and resolved?

Yield discrepancies often arise from variations in solvent polarity, catalyst loading, or reaction time. For instance:

- Solvent Effects : DMSO or 1-methyl-2-pyrrolidone (NMP) may enhance nucleophilic substitution yields compared to ethanol .

- Catalyst Optimization : Bases like N,N-diisopropylethylamine improve coupling efficiency in chloro-quinazoline amination (e.g., 35% yield in NMP vs. lower yields in DMF) .

- Reaction Monitoring : TLC or in-situ NMR tracks intermediate formation, ensuring complete conversion .

Statistical analysis (e.g., Design of Experiments) can isolate critical variables affecting yield .

Basic: What are the common purification techniques for this compound post-synthesis?

- Distillation : Removes low-boiling impurities (e.g., under reduced pressure for heat-sensitive compounds) .

- Recrystallization : Ethanol-water mixtures yield high-purity crystals .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates derivatives .

Advanced: What strategies are effective in designing this compound derivatives with enhanced biological activity?

- Functionalization : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to modulate electronic properties .

- Hybrid Molecules : Conjugation with triazoles or sulfonamides enhances anti-inflammatory or antiproliferative activity .

- Coordination Chemistry : Ferrocenyl substituents impart redox activity, enabling applications in targeted therapies .

Advanced: How does the choice of solvent and base affect nucleophilic aromatic substitution in chloro-quinazolines?

- Solvent : Polar aprotic solvents (e.g., NMP, DMSO) stabilize transition states, improving substitution rates. For example, NMP increases amination yields of 4-chloro-2-(pyridin-3-yl)quinazoline to 35% .

- Base : Sterically hindered bases (e.g., N,N-diisopropylethylamine) minimize side reactions by deprotonating intermediates without nucleophilic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。